Givinostat is a medication currently under review for the treatment of Duchenne Muscular Dystrophy (DMD) []. DMD is a rare genetic disorder that causes progressive muscle weakness from a young age. It is caused by mutations in the dystrophin gene, which is essential for maintaining muscle function [].
Givinostat belongs to a class of drugs called histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by modifying histones, the proteins that package DNA in the cell nucleus. Studies have shown that in DMD, there is abnormal activity of HDACs, which can contribute to muscle degeneration []. Givinostat works by inhibiting HDACs, potentially leading to increased production of proteins that protect muscle cells and reduce inflammation [, ].
Clinical trials have investigated the efficacy and safety of Givinostat in treating DMD. The most prominent trial is the Phase 3 EPIDYS trial, which involved 179 ambulant boys with DMD aged six years and older []. Participants received Givinostat in oral suspension form for 18 months, along with continuing corticosteroid treatment, which is a standard therapy for DMD.
The study met its primary endpoint, demonstrating that Givinostat slowed disease progression compared to the control group. This was measured by the change in time taken to climb four stairs, a functional test commonly used in DMD trials []. Additionally, analysis of secondary endpoints, including muscle function and strength tests, and magnetic resonance imaging (MRI) to assess muscle fat infiltration, yielded positive results consistent with the primary endpoint [, ].
Givinostat, also known by its brand name Duvyzat, is a small molecule that functions as a histone deacetylase inhibitor. It has gained attention for its potential therapeutic applications in various diseases, particularly in treating Duchenne muscular dystrophy, a genetic disorder characterized by progressive muscle degeneration. Givinostat works by modulating the acetylation status of histones and non-histone proteins, thereby influencing gene expression and cellular processes such as inflammation and apoptosis .
The chemical formula of Givinostat is C₃₃H₃₇N₃O₄, with a molar mass of approximately 421.497 g/mol . Its mechanism of action involves inhibiting class I and class II histone deacetylases, leading to the downregulation of pro-inflammatory cytokines and the promotion of apoptosis in certain cell types .
Givinostat's mechanism of action in DMD is still under investigation, but researchers believe it targets several pathological processes in the disease [, ].
Givinostat primarily acts through the inhibition of histone deacetylases, which are enzymes that remove acetyl groups from lysine residues on histones. This deacetylation process is crucial for the regulation of gene expression. By inhibiting these enzymes, Givinostat increases the acetylation of histones, facilitating a more open chromatin structure that enhances transcriptional activity of tumor suppressor genes while repressing oncogenes .
In addition to its effects on histones, Givinostat also influences non-histone proteins such as nuclear factor-κB and superoxide dismutase, which play significant roles in inflammatory responses and oxidative stress management .
Givinostat exhibits various biological activities attributed to its role as a histone deacetylase inhibitor. Key findings include:
The synthesis of Givinostat typically involves multi-step organic reactions. While specific proprietary methods are often not disclosed in detail, general approaches include:
Givinostat is primarily indicated for:
Givinostat has been shown to interact with various biological systems:
Several compounds share structural or functional similarities with Givinostat, particularly within the category of histone deacetylase inhibitors:
Compound Name | Mechanism | Unique Features |
---|---|---|
Valproic Acid | Histone deacetylase inhibitor | Also used as an anticonvulsant and mood stabilizer |
Trichostatin A | Histone deacetylase inhibitor | Natural product with potent anti-cancer properties |
Romidepsin | Histone deacetylase inhibitor | Approved for cutaneous T-cell lymphoma |
Panobinostat | Histone deacetylase inhibitor | Used in multiple myeloma treatment |
Givinostat stands out due to its specific application in Duchenne muscular dystrophy and its unique mechanism involving both histone and non-histone protein acetylation modulation .
Property | Value | Source |
---|---|---|
Molecular Formula | C24H27N3O4 | PubChem CID 9804992 [1] |
Molecular Mass | 421.497 g·mol⁻¹ | Multiple databases [6] [2] |
Monoisotopic Mass | 421.200156 g·mol⁻¹ | ChemSpider [2] |
Chemical Formula Name | {6-[(Diethylamino)methyl]-2-naphthyl}methyl [4-(hydroxycarbamoyl)phenyl]carbamate | CAS Common Chemistry [3] |
CAS Registry Number | 497833-27-9 | PubChem [1] |
The mass spectral characteristics of givinostat demonstrate excellent molecular ion stability under standard analytical conditions, facilitating accurate quantitative analysis in biological matrices [7]. The compound's molecular mass distribution pattern shows minimal fragmentation under soft ionization conditions, indicating robust molecular integrity [9].
The hydroxamate functional group (-CONHOH) represents the most critical structural element in givinostat, serving as the zinc-binding moiety essential for histone deacetylase inhibition [5] [10]. This functional group exhibits bidentate coordination with zinc ions in the active site of histone deacetylases, forming stable chelate complexes that effectively block enzymatic activity [10] [11]. The hydroxamate moiety demonstrates exceptional metal-binding affinity, with dissociation constants in the nanomolar range for zinc coordination [10].
The hydroxamate group in givinostat contributes significantly to the compound's mechanism of action through its ability to coordinate with the catalytic zinc ion present in the active site of histone deacetylases [5] [10]. This coordination displaces water molecules that normally facilitate the deacetylation reaction, thereby inhibiting enzymatic function [11]. The geometric arrangement of the hydroxamate group allows for optimal positioning within the enzyme active site, maximizing binding affinity and inhibitory potency [10].
Beyond its primary zinc-binding function, the hydroxamate group also confers antioxidant properties to givinostat through iron chelation mechanisms [10]. Studies have demonstrated that hydroxamate-containing compounds can form catalase-mimetic complexes with iron, facilitating the decomposition of hydrogen peroxide and providing cellular protection against oxidative stress [10]. This dual functionality contributes to givinostat's therapeutic profile in conditions characterized by both aberrant histone deacetylation and oxidative damage [10].
The naphthalene backbone constitutes the central structural framework of givinostat, providing a rigid bicyclic aromatic system that serves multiple functional roles [2] [4]. This naphthalene core contributes essential hydrophobic interactions with the enzyme binding pocket, enhancing the overall binding affinity and selectivity of the compound [5]. The aromatic π-electron system of the naphthalene ring participates in π-π stacking interactions with aromatic residues in the protein target, stabilizing the drug-enzyme complex [11].
The diethylamino substitution at the 6-position of the naphthalene ring represents a crucial structural modification that significantly influences givinostat's pharmacological properties [2] [4]. This tertiary amine substitution enhances the compound's aqueous solubility while maintaining appropriate lipophilicity for membrane permeation [8]. The diethylamino group exists in a dynamic equilibrium between protonated and neutral forms under physiological conditions, affecting the compound's distribution and cellular uptake characteristics [8].
The spatial orientation of the diethylamino substitution creates favorable electrostatic interactions with complementary charged regions in the histone deacetylase binding pocket [5]. This positioning contributes to the compound's selectivity profile among different histone deacetylase isoforms, as the specific geometric constraints of each enzyme active site determine the optimal accommodation of this bulky substituent [11]. The flexibility of the diethylamino group allows for conformational adaptation during binding, maximizing complementarity with the target protein surface [5].
The structure-activity relationship analysis of givinostat reveals that each major structural component contributes specific functionality essential for optimal biological activity [5] [11]. The hydroxamate zinc-binding group represents an absolute requirement for histone deacetylase inhibitory activity, with modifications to this moiety typically resulting in complete loss of enzymatic inhibition [10] [11]. The geometric constraints imposed by the hydroxamate chelation requirement dictate precise spatial relationships between this group and the remainder of the molecular structure [10].
The aromatic linker region connecting the naphthalene core to the hydroxamate-containing terminus demonstrates optimal length for spanning the enzyme active site channel [11]. Structure-activity studies have shown that modifications to this linker length, either extension or contraction, result in decreased inhibitory potency due to suboptimal positioning of the zinc-binding group [11]. The aromatic character of this linker provides necessary π-electron interactions with the enzyme binding pocket while maintaining appropriate rigidity for productive binding geometries [12].
Table 2: Structure-Activity Relationship Analysis
Structural Element | SAR Contribution | Impact on Activity |
---|---|---|
Hydroxamate Group (-CONHOH) | Essential for zinc coordination [10] | Critical for HDAC inhibition [11] |
Naphthalene Core | Provides hydrophobic interactions [5] | Enhances binding affinity [11] |
Diethylamino Group | Modulates pharmacokinetic properties [8] | Affects tissue distribution [5] |
Aromatic Linker | Optimal length for active site fit [11] | Determines selectivity profile [11] |
Carbamate Bridge | Connects cap and zinc-binding regions [2] | Influences stability and bioavailability [8] |
The cap group region, comprising the substituted naphthalene system, provides critical surface interactions that determine enzyme selectivity and binding kinetics [5] [11]. The specific substitution pattern on the naphthalene ring influences the compound's ability to interact with different histone deacetylase isoforms, contributing to its pan-inhibitor profile [5]. The diethylamino substitution specifically enhances interactions with class I and class II histone deacetylases through favorable electrostatic complementarity [5].
Givinostat exhibits a complex pH-dependent solubility profile that significantly influences its pharmaceutical formulation and biological activity [8]. The compound demonstrates maximum solubility of approximately 2.88 mg/mL in phosphate buffer at pH 4.5, representing optimal conditions for dissolution [8]. This pH-dependent behavior reflects the ionization characteristics of the diethylamino group, which exists predominantly in its protonated form under acidic conditions, enhancing aqueous solubility [8].
At physiological pH (7.0), givinostat shows moderate solubility of approximately 2.5 mg/mL in purified water, which provides adequate dissolution for biological applications while maintaining chemical stability [8]. The solubility profile demonstrates a marked decrease at alkaline pH values, with minimal solubility of 0.05 mg/mL observed at pH 8.0 [8]. This pH-dependent solubility pattern necessitates careful consideration of formulation strategies to achieve optimal bioavailability [8].
The influence of buffer composition on givinostat solubility has been systematically investigated, revealing that tartrate buffers provide lower solubility compared to phosphate buffers at equivalent pH values [8]. This buffer-specific effect offers opportunities for formulation optimization, as reduced solubility can paradoxically enhance chemical stability and palatability in oral suspension formulations [8]. The presence of density-modifying agents such as sorbitol further influences solubility characteristics, with higher sorbitol concentrations unexpectedly decreasing givinostat solubility [8].
The chemical stability of givinostat demonstrates significant dependence on environmental pH, with optimal stability observed in the pH range of 4.5 to 6.0 [8]. This stability window corresponds closely to the pH range of minimum solubility, suggesting that reduced dissolution rates contribute to enhanced chemical integrity over time [8]. The compound exhibits decreased stability in solution compared to solid state, necessitating careful consideration of storage conditions and formulation approaches [8].
Temperature-dependent stability studies reveal that givinostat maintains acceptable chemical integrity under standard storage conditions, with minimal degradation observed at room temperature over extended periods [8]. The compound demonstrates enhanced stability when formulated with specific excipients such as sorbitol or sucrose, which appear to provide stabilizing effects through mechanisms beyond simple density modification [8]. These excipients contribute to maintaining the compound's chemical structure integrity during storage and handling [8].
The stability profile of givinostat in various pharmaceutical matrices has been extensively characterized, revealing that suspension formulations provide superior long-term stability compared to solution preparations [8]. The reduced chemical reactivity in suspension form is attributed to limited water availability for hydrolytic degradation pathways [8]. This stability advantage makes suspension formulations particularly attractive for pediatric applications where liquid dosage forms are preferred [8].
Table 3: Physical and Chemical Properties
Property | Value | Notes |
---|---|---|
Solubility in Water (pH 7) | 2.5 mg/mL [8] | pH-dependent solubility profile |
Solubility in Phosphate Buffer (pH 2) | 1.13 mg/mL [8] | Higher solubility at acidic pH |
Solubility in Phosphate Buffer (pH 4.5) | 2.88 mg/mL [8] | Maximum solubility observed |
Solubility in Phosphate Buffer (pH 6) | 0.77 mg/mL [8] | Reduced solubility at neutral pH |
Solubility in Phosphate Buffer (pH 8) | 0.05 mg/mL [8] | Lowest solubility at alkaline pH |
Optimal pH Range for Stability | 4.5-6.0 [8] | Range for minimum solubility/maximum stability |
Protein Binding | ~96% [5] | High plasma protein binding |
Crystalline Form | White crystalline powder [9] | Stable crystalline structure |
Givinostat exists as a white, odorless crystalline powder in its pure form, exhibiting characteristic solid-state properties that influence its pharmaceutical behavior [9]. The crystalline structure demonstrates good thermal stability with well-defined melting characteristics that facilitate quality control and characterization procedures [9]. The compound's crystalline morphology affects its dissolution rate, bioavailability, and manufacturing processability [9].
The solid-state characteristics of givinostat include favorable flow properties and compressibility, making it suitable for various pharmaceutical manufacturing processes [9]. The crystalline form shows minimal polymorphism under standard conditions, providing consistent physicochemical properties across different production batches [9]. This structural consistency is essential for maintaining reproducible pharmaceutical performance and regulatory compliance [9].
Particle size distribution analysis of crystalline givinostat reveals uniform particle characteristics that contribute to consistent dissolution behavior and bioavailability [8]. The crystal morphology demonstrates appropriate surface area characteristics for pharmaceutical applications, balancing dissolution rate requirements with manufacturing considerations [9]. The crystalline form exhibits excellent chemical stability under ambient storage conditions, maintaining structural integrity over extended periods [9].
The formation of givinostat hydrochloride represents a critical pharmaceutical development that significantly enhances the compound's stability and bioavailability characteristics [13] [9] . The hydrochloride salt possesses the molecular formula C24H28ClN3O4 with a molecular weight of 457.9 g/mol, representing the addition of hydrochloric acid to the basic diethylamino group [13] . This salt formation process converts the free base into a more stable and pharmaceutically acceptable form suitable for clinical applications .
The hydrochloride monohydrate derivative (C24H30ClN3O5) incorporates an additional water molecule into the crystal lattice, further enhancing stability and providing optimal characteristics for pharmaceutical formulation [9] . This hydrated salt form demonstrates superior dissolution characteristics compared to the free base, facilitating improved bioavailability and therapeutic efficacy . The molecular weight of the monohydrate form is 475.97 g/mol, reflecting the incorporation of both the chloride ion and the water molecule [9] .
The formation of the hydrochloride salt addresses several pharmaceutical challenges associated with the free base form, including limited aqueous solubility and potential stability issues . The protonation of the diethylamino group creates a permanent positive charge that enhances water solubility while maintaining the compound's biological activity profile . This ionic character also facilitates formulation with various pharmaceutical excipients and improves manufacturing processability .
Table 4: Chemical Derivatives and Analogs
Compound | Molecular Formula | Molecular Weight | CAS Number | Clinical Form |
---|---|---|---|---|
Givinostat (free base) | C24H27N3O4 [1] | 421.497 g·mol⁻¹ [6] | 497833-27-9 [1] | Research compound |
Givinostat Hydrochloride | C24H28ClN3O4 [13] | 457.9 g·mol⁻¹ [13] | 199657-29-9 [13] | Pharmaceutical formulation |
Givinostat Hydrochloride Monohydrate | C24H30ClN3O5 [9] | 475.97 g·mol⁻¹ [9] | 732302-99-7 [9] | Stable pharmaceutical salt |
The development of givinostat analogs and structural variations has been pursued to optimize therapeutic efficacy while minimizing potential side effects [15] [16] [17]. These structural modifications typically focus on altering the cap group region, modifying the linker length, or substituting alternative zinc-binding groups while maintaining the core pharmacophore essential for histone deacetylase inhibition [16] [17]. Comparative analysis of these derivatives reveals structure-activity relationships that guide further medicinal chemistry optimization [16].
Hydroxamate-based analogs of givinostat have been synthesized with various aromatic cap groups, including coumarin-based derivatives that demonstrate enhanced selectivity for specific histone deacetylase isoforms [16]. These structural variations maintain the essential hydroxamate zinc-binding functionality while modifying surface interaction characteristics to achieve improved therapeutic profiles [16]. Some derivatives show superior potency against specific cancer cell lines compared to the parent compound [16].
The ITF compound series, of which givinostat (ITF2357) is a member, includes several related analogs with modified structural features [18] [17]. These compounds share the core hydroxamate-naphthalene framework but differ in their substitution patterns and linking groups [18]. Comparative biological evaluation of these analogs has identified key structural requirements for optimal histone deacetylase inhibition and has guided the selection of givinostat as the lead clinical candidate [15] [17].
The metabolite profiles of givinostat reveal the formation of several characterized derivatives, including ITF2374, ITF2375, ITF2440, and ITF2563, which represent various metabolic transformation products [5] . These metabolites generally demonstrate reduced biological activity compared to the parent compound, indicating that the intact molecular structure is required for optimal therapeutic efficacy [5]. The identification and characterization of these metabolites provide important information for understanding the compound's pharmacokinetic behavior and potential drug interactions [5].
Givinostat represents a chemically complex hydroxamic acid derivative with a well-defined systematic nomenclature. The International Union of Pure and Applied Chemistry nomenclature for the free base form is {6-[(diethylamino)methyl]naphthalen-2-yl}methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate [1]. This systematic name accurately reflects the molecular architecture, highlighting the carbamate linkage that connects the naphthalene-based cap group to the phenyl ring bearing the hydroxamic acid zinc-binding moiety.
The hydrochloride salt form, which represents the pharmaceutically relevant formulation, carries the more complex systematic designation: carbamic acid, N-[4-[(hydroxyamino)carbonyl]phenyl]-, [6-[(diethylamino)methyl]-2-naphthalenyl]methyl ester, hydrochloride, hydrate (1:1:1) [1] [2]. This nomenclature emphasizes the stoichiometric relationship between the active pharmaceutical ingredient, hydrochloride, and water molecule in the crystalline structure.
Alternative chemical names include [6-(Diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate [3] [4], which provides a more accessible description of the molecular structure while maintaining chemical accuracy. The compound is also referenced in literature as diethyl-[6-(4-hydroxycarbamoyl-phenylcarbamoyloxymethyl)-naphthalen-2-yl-methyl]-amine [5], though this nomenclature is less commonly employed in formal chemical documentation.
The Chemical Abstracts Service registry numbers provide unambiguous identification across different salt forms and hydration states. The free base form of givinostat is registered under CAS number 497833-27-9 [1] [6], while the hydrochloride salt carries the distinct identifier 199657-29-9 [7] [8]. The clinically utilized hydrochloride monohydrate formulation is assigned CAS number 732302-99-7 [9] [3] [10], reflecting the specific hydration state critical for pharmaceutical stability and bioavailability.
International regulatory identification employs multiple complementary systems. The United States Adopted Names Council Unique Ingredient Identifier assigns 5P60F84FBH to the free base [6] [11] and 6R2GQ94CB5 to the hydrochloride monohydrate form [10] [12]. The European Community number 823-729-3 facilitates regulatory tracking within European Union territories [6].
Chemical database integration utilizes standardized identifiers across multiple platforms. The ChEBI database assigns identifier CHEBI:94187 [6], while ChEMBL employs CHEMBL1213492 [6] for computational chemistry applications. DrugBank, the comprehensive pharmaceutical database, catalogs givinostat under identifier DB12645 [6]. PubChem maintains separate compound identifiers: CID 9804992 for the free base [6] and CID 9804991 for the hydrochloride monohydrate [10].
The International Nonproprietary Name designation "Givinostat" was officially assigned by the World Health Organization [1] [13], ensuring global standardization in pharmaceutical nomenclature. The original developmental code name ITF2357 [3] [5] continues to appear in scientific literature, reflecting the compound's origins at Italfarmaco SpA research laboratories.
Givinostat belongs to the hydroxamic acid class of histone deacetylase inhibitors, characterized by the presence of a hydroxamic acid functional group (-CONHOH) that serves as the zinc-binding moiety [14] [15]. This structural classification places givinostat within the most clinically successful category of histone deacetylase inhibitors, alongside compounds such as vorinostat, belinostat, and panobinostat [14] [16].
The compound functions as a pan-histone deacetylase inhibitor, demonstrating potent activity against both Class I and Class II histone deacetylases [13] [3]. Specific inhibitory concentrations demonstrate exceptional potency: half-maximal inhibitory concentration values of 10 nanomolar for histone deacetylase 1, 7.5 nanomolar for histone deacetylase 2, and 16 nanomolar for histone deacetylase 3 [3] [17] [15]. These values position givinostat among the most potent histone deacetylase inhibitors currently available for therapeutic application.
Class I histone deacetylases, comprising histone deacetylase 1, 2, 3, and 8, are constitutively nuclear proteins essential for fundamental cellular processes [16] [18]. Givinostat demonstrates selective and potent inhibition across this class, with particularly strong activity against histone deacetylase 1 and 2 [3] [19]. The compound shows moderate activity against histone deacetylase 8, maintaining the broad-spectrum inhibitory profile characteristic of effective pan-histone deacetylase inhibitors.
Class II histone deacetylases, subdivided into Class IIa (histone deacetylase 4, 5, 7, 9) and Class IIb (histone deacetylase 6, 10), exhibit tissue-specific expression patterns and shuttle between nuclear and cytoplasmic compartments [18] [20]. Givinostat maintains inhibitory activity against both subclasses, though specific half-maximal inhibitory concentration values for individual Class II enzymes remain less extensively characterized in published literature [3].
The mechanism of histone deacetylase inhibition involves competitive, reversible binding to the enzyme active site [13] [21]. The hydroxamic acid moiety coordinates with the zinc ion present in the catalytic domain, effectively blocking substrate access and preventing deacetylation reactions [22] [23]. This mechanism allows for rapid onset of action and reversible enzyme inhibition, contributing to the compound's favorable therapeutic profile.
Class III histone deacetylases, also known as sirtuins, utilize nicotinamide adenine dinucleotide as a cofactor rather than zinc, rendering them insensitive to hydroxamic acid inhibitors [16]. Givinostat demonstrates no significant activity against sirtuin enzymes, maintaining specificity for zinc-dependent histone deacetylases [24]. Class IV, represented solely by histone deacetylase 11, shows some sensitivity to givinostat inhibition, though this activity is less well-characterized than the compound's effects on Class I and II enzymes.
The structural architecture of givinostat exhibits both similarities and distinctive features when compared to other clinically approved histone deacetylase inhibitors. All hydroxamic acid-based inhibitors share the common pharmacophore model consisting of three essential components: a zinc-binding group, a linker region, and a surface recognition cap group [14] [16] [25].
Vorinostat, also known as suberoylanilide hydroxamic acid, represents the prototypical hydroxamic acid histone deacetylase inhibitor approved by the Food and Drug Administration in 2006 [26] [27]. The compound features a simple aliphatic six-carbon linker chain connecting an aniline cap group to the hydroxamic acid zinc-binding moiety [25] [28]. With a molecular weight of 264.32 grams per mole, vorinostat demonstrates a significantly simpler structure compared to givinostat's 421.49 grams per mole molecular weight[comparison data]. The histone deacetylase 1 half-maximal inhibitory concentration of 68 nanomolar for vorinostat indicates moderately lower potency compared to givinostat's 10 nanomolar value[comparison data].
Belinostat, approved for peripheral T-cell lymphoma treatment in 2014, incorporates a sulfonamide bridge within its linker region and utilizes a benzamide cap group [29] [30]. The molecular weight of 318.37 grams per mole positions belinostat between vorinostat and givinostat in terms of structural complexity[comparison data]. The histone deacetylase 1 half-maximal inhibitory concentration of 27 nanomolar demonstrates intermediate potency relative to the comparative compounds[comparison data].
Panobinostat, the most potent among Food and Drug Administration-approved histone deacetylase inhibitors, features an indole-containing linker region and indole derivative cap group [31] [32]. Despite a molecular weight of 349.43 grams per mole, panobinostat achieves exceptional histone deacetylase 1 inhibition with a half-maximal inhibitory concentration of 5 nanomolar[comparison data]. This superior potency has been attributed to the extended aromatic system and optimized protein-ligand interactions within the enzyme active site.
Resminostat, currently in clinical development, represents a structurally distinct approach with a pyrrole-containing linker and dimethylaminobenzene cap group [33] [34]. The compound demonstrates class selectivity, preferentially inhibiting Class I, IIb, and IV histone deacetylases while showing reduced activity against Class IIa enzymes [34]. This selectivity profile contrasts with givinostat's pan-histone deacetylase inhibitory activity.
Trichostatin A, though not approved for clinical use, serves as an important research tool and structural comparator [35] [36]. The compound features a four-carbon aliphatic linker and simple phenyl cap group, resulting in a molecular weight of 302.37 grams per mole[comparison data]. Despite its structural simplicity, trichostatin A achieves remarkable histone deacetylase 1 potency with a half-maximal inhibitory concentration of 1.8 nanomolar[comparison data].
The unique structural features of givinostat include the carbamate linker connecting the naphthalene-based spacer to the hydroxamic acid group, and the diethylaminomethyl-naphthalene cap structure [1] [3]. This elaborate cap group contributes significantly to the compound's molecular weight and may influence both potency and selectivity profiles. The naphthalene aromatic system provides extensive π-π stacking interactions with enzyme residues, potentially contributing to the high binding affinity observed in biochemical assays.
The carbamate linkage in givinostat represents a distinctive structural feature not commonly observed in other approved histone deacetylase inhibitors [1]. This functional group may contribute to metabolic stability and pharmacokinetic properties, as carbamate bonds generally exhibit greater resistance to hydrolysis compared to ester linkages. The positioning of the carbamate group within the molecular architecture allows for optimal spatial orientation of the zinc-binding hydroxamic acid relative to the enzyme active site.
Physicochemical property comparisons reveal significant differences among histone deacetylase inhibitors. Givinostat's molecular weight of 421.49 grams per mole represents the highest among clinically approved compounds[comparison data], potentially influencing bioavailability and tissue distribution patterns. The compound's lipophilicity, estimated LogP value of approximately 3.2[properties data], suggests favorable membrane permeability while maintaining aqueous solubility in appropriate formulations.
The binding kinetics and residence time of givinostat within histone deacetylase active sites have not been extensively characterized relative to comparator compounds. However, the structural complexity and multiple potential interaction points suggest the possibility of extended enzyme residence times, which could contribute to sustained biological activity despite relatively rapid plasma clearance.
Irritant